

GSK2945: A Technical Guide to its Role in Gene Expression

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Compound of Interest

Compound Name: GSK2945

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Introduction

GSK2945 is a synthetic agonist of the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2). These receptors are critical components of the circadian clock and act as transcriptional repressors, playing a significant role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythm. By binding to the heme-binding pocket of REV-ERBs, **GSK2945** enhances their repressive activity, leading to downstream effects on gene transcription. This technical guide provides an in-depth overview of the role of **GSK2945** in gene expression, including its mechanism of action, effects on target genes, relevant signaling pathways, and detailed experimental protocols.

While comprehensive public datasets on the genome-wide effects of **GSK2945** on gene expression are limited, its mechanism is shared with other well-characterized REV-ERB α agonists such as GSK4112 and SR9009. Data from these related compounds are utilized in this guide to infer the expected transcriptional consequences of **GSK2945** treatment, providing a robust framework for understanding its biological function.

Mechanism of Action: Transcriptional Repression

GSK2945, as a REV-ERB α/β agonist, modulates gene expression primarily through transcriptional repression. The REV-ERB proteins bind to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of their target genes. Upon

binding of an agonist like **GSK2945**, REV-ERB α undergoes a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[1] This complex then removes acetyl groups from histones, leading to chromatin condensation and the repression of gene transcription.[2]

One of the primary targets of REV-ERB α is the BMAL1 (ARNTL) gene, a core activator of the circadian clock. By repressing BMAL1 transcription, REV-ERB α plays a crucial role in the negative feedback loop of the circadian regulatory network.[1][3] In certain pathological contexts, such as some cancers, REV-ERB α has been observed to paradoxically function as a transcriptional activator by associating with coactivators like BRD4 and p300.[4]

Data Presentation: Effects on Gene Expression

The following tables summarize the expected effects of REV-ERB α agonism on the expression of key target genes, based on studies using GSK4112 and SR9009. These data provide a predictive framework for the transcriptional consequences of **GSK2945** treatment.

Table 1: Regulation of Core Circadian Clock Genes by REV-ERB α Agonists

| Gene | Function | Expected Effect of GSK2945 | Reference Compound(s) |
|---------------|--|-------------------------------------|-----------------------|
| BMAL1 (ARNTL) | Core clock transcriptional activator | Downregulation | GSK4112, SR9011 |
| PER2 | Core clock transcriptional repressor | Phase shift and amplitude reduction | GSK4112 |
| NPAS2 | CLOCK paralog, transcriptional activator | Elimination of circadian pattern | SR9011 |
| CLOCK | Core clock transcriptional activator | Altered phase and amplitude | SR9011 |

Data derived from studies on GSK4112 and SR9011, potent REV-ERB α agonists.[\[5\]](#)[\[6\]](#)

Table 2: Regulation of Inflammatory and Metabolic Genes by REV-ERB α Agonists

| Gene | Pathway | Expected Effect of GSK2945 | Reference Compound(s) |
|---------------------------|-----------------|----------------------------|-----------------------|
| IL-6 | Inflammation | Downregulation | SR9009 |
| CCL2 | Inflammation | Downregulation | SR9009 |
| SREBP | Lipogenesis | Downregulation | SR9009 |
| FAS (Fatty Acid Synthase) | Lipogenesis | Downregulation | SR9009 |
| PEPCK | Gluconeogenesis | Downregulation | SR9009 |
| G6Pase | Gluconeogenesis | Downregulation | SR9009 |

Data derived from studies on the REV-ERB α agonist SR9009.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 3: Regulation of Cell Cycle and Proliferation Genes by REV-ERB α Agonists

| Gene | Function | Expected Effect of GSK2945 | Reference Compound(s) |
|------------------|------------------------------|------------------------------|-----------------------|
| Cyclin D | Cell cycle progression | Downregulation | GSK4112 |
| p27 | Cell cycle inhibition | Upregulation (protein level) | GSK4112 |
| β -catenin | Wnt signaling, proliferation | Downregulation | GSK4112 |

Data derived from studies on the REV-ERB α agonist GSK4112.[\[10\]](#)

Experimental Protocols

Detailed methodologies for key experiments to assess the role of **GSK2945** in gene expression are provided below. These protocols are based on standard molecular biology techniques and can be adapted for specific cell types and experimental designs.

Cell Culture and GSK2945 Treatment

- **Cell Lines:** Select appropriate cell lines for the research question (e.g., HepG2 for metabolic studies, RAW264.7 for inflammation).
- **Culture Conditions:** Culture cells in the recommended medium and conditions. For circadian rhythm studies, synchronize cells by serum shock or dexamethasone treatment prior to **GSK2945** application.
- **GSK2945 Preparation:** Dissolve **GSK2945** in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentration (typically in the low micromolar range).
- **Treatment:** Treat cells with **GSK2945** or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

RNA Isolation and Quantitative Real-Time PCR (qPCR)

- **RNA Extraction:** Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
- **RNA Quality Control:** Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
- **cDNA Synthesis:** Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) and/or random hexamer primers.
- **qPCR:** Perform qPCR using a real-time PCR system (e.g., Applied Biosystems QuantStudio) with a SYBR Green or TaqMan-based assay.
 - **Primer Design:** Design primers specific to the target genes of interest.

- Reaction Setup: Set up qPCR reactions with cDNA template, primers, and qPCR master mix.
- Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis: Calculate relative gene expression using the $\Delta\Delta C_t$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[\[11\]](#)[\[12\]](#)[\[13\]](#)

RNA-Sequencing (RNA-seq)

- RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR.
- Library Preparation:
 - Deplete ribosomal RNA (rRNA) from total RNA.
 - Fragment the remaining RNA.
 - Synthesize first and second-strand cDNA.
 - Adenylate the 3' ends and ligate sequencing adapters.
 - Amplify the library by PCR.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
 - Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
 - Quantification: Count the number of reads mapping to each gene.
 - Differential Expression Analysis: Identify differentially expressed genes between **GSK2945**-treated and control samples using software packages like DESeq2 or edgeR.

- Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify affected biological processes.[\[14\]](#)[\[15\]](#)[\[16\]](#)

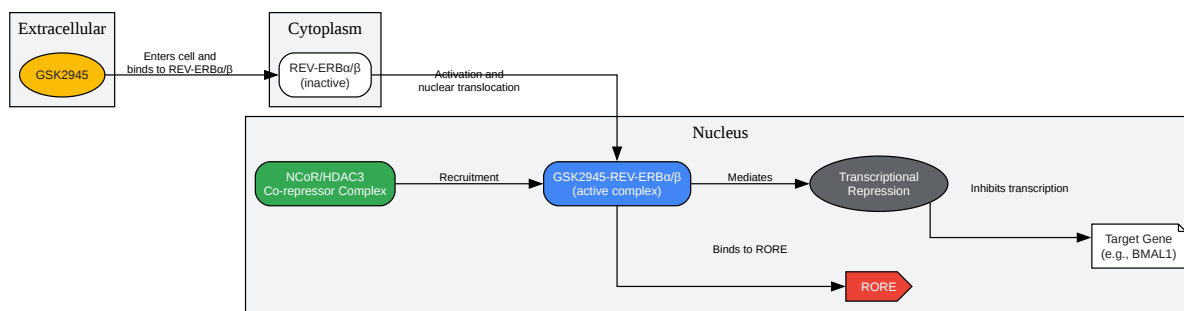
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

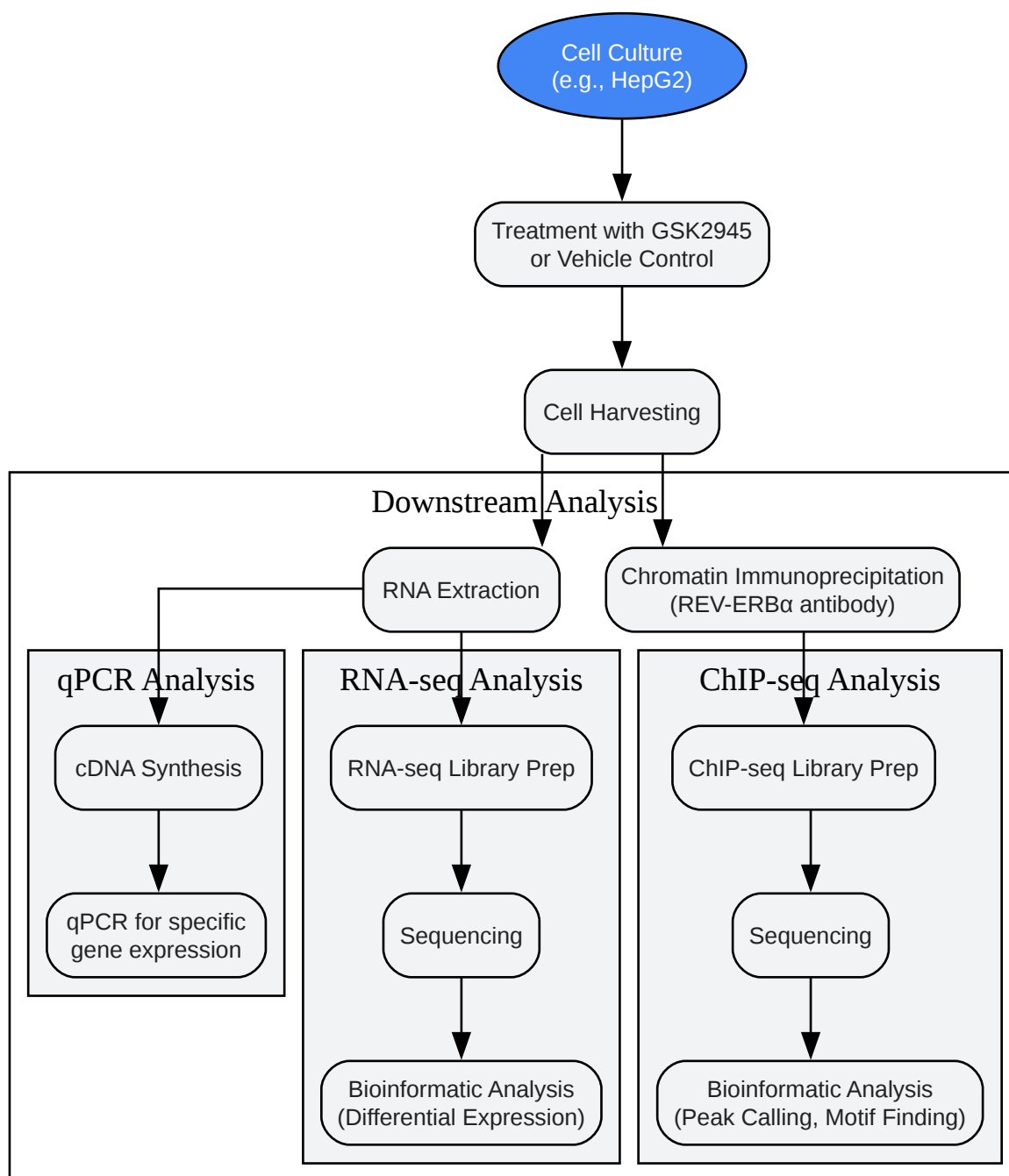
- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for REV-ERB α . Use a non-specific IgG as a control.
- Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
- Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
- Reverse Cross-linking: Reverse the cross-links by heating and treat with RNase A and proteinase K.
- DNA Purification: Purify the immunoprecipitated DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a high-throughput platform.
- Data Analysis:
 - Alignment: Align the sequencing reads to the reference genome.
 - Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) using a peak-calling algorithm (e.g., MACS2).
 - Motif Analysis: Search for the RORE motif within the identified peaks.

- Peak Annotation: Annotate the peaks to the nearest genes to identify direct transcriptional targets of REV-ERB α .[\[17\]](#)[\[18\]](#)[\[19\]](#)

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the REV-ERB α signaling pathway and a typical experimental workflow for studying the effects of **GSK2945** on gene expression.





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References

- 1. Rev-erb α and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-Erb - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erb α regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REV-ERB α Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting REV-ERB α for therapeutic purposes: promises and challenges [thno.org]
- 10. Rev-erb α Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Quantitative real time PCR (qPCR) to measure mRNA expression of selected atrophy genes. - Public Library of Science - Figshare [plos.figshare.com]
- 12. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]
- 13. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An RNA-seq protocol to identify mRNA expression changes in mouse diaphyseal bone: applications in mice with bone property altering Lrp5 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to dissociate, process, and analyze the human lung tissue using single-cell RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA-sequencing reveals differential fibroblast responses to bleomycin and pneumonectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 19. m.youtube.com [m.youtube.com]
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